molecular formula C11H15N3 B15070316 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B15070316
M. Wt: 189.26 g/mol
InChI Key: HHNLFJPPJQUQOE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetically accessible heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This fused pyrimidine derivative serves as a versatile core structure for the development of potent kinase inhibitors. Compounds based on the 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure have been identified as promising ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, a key target in the DNA damage response pathway for cancer therapy based on synthetic lethality approaches . The specific incorporation of a cyclopropyl substituent at the 2-position is a strategic modification explored to optimize drug-like properties, potentially influencing target binding affinity, metabolic stability, and selectivity. Researchers utilize this chemical scaffold to design and synthesize novel small molecules for evaluating monotherapy efficacy, particularly in ATM (Ataxia Telangiectasia Mutated) kinase-deficient tumor models, which demonstrate heightened sensitivity to ATR inhibition . Beyond ATR, this privileged structure acts as a bioisostere of purine, enabling its investigation across a broad spectrum of kinase targets, including CDK2 (Cyclin-Dependent Kinase 2), which plays a critical role in cell cycle progression and is a compelling target in oncology . The physicochemical profile of related compounds, including high permeability and favorable pharmacokinetic properties in preclinical models, makes this chemical class a promising starting point for hit-to-lead optimization campaigns . This product is intended for research applications exclusively, including but not limited to structure-activity relationship (SAR) studies, enzymatic and cellular assay development, and as a synthetic intermediate for novel chemical entity generation. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-cyclopropyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H15N3/c1-11(2)9-8(6-13-11)5-12-10(14-9)7-3-4-7/h5,7,13H,3-4,6H2,1-2H3

InChI Key

HHNLFJPPJQUQOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=NC=C2CN1)C3CC3)C

Origin of Product

United States

Preparation Methods

Guanidine-Mediated Cyclocondensation

Early syntheses employed 4-carbethoxy-2,3-dioxopyrrolidines (enol form) condensed with guanidine under basic conditions to yield the bicyclic system. For the target compound, this approach would require a pre-functionalized dioxopyrrolidine bearing cyclopropyl and dimethyl groups. Reaction optimization studies demonstrated that ethanol at reflux (78°C, 8–12 hours) with triethylamine as base provided moderate yields (45–60%) for analogous structures. Challenges include regioselective installation of the 2-cyclopropyl group and prevention of N7-dimethyl group migration during cyclization.

Urea-Based Ring Closure

Alternative protocols using urea instead of guanidine under acidic conditions (HCl/EtOH, 60°C) showed improved functional group tolerance for electron-withdrawing substituents. This method could potentially accommodate the cyclopropyl moiety through careful selection of protecting groups. However, the dimethyl substitution at C7 necessitates precise steric control to avoid competing dimerization pathways.

Transition Metal-Catalyzed Coupling and Cyclization

Modern synthetic strategies leverage transition metal catalysis to assemble the pyrrolopyrimidine skeleton while introducing challenging substituents. The Chinese patent CN111303162B provides a transferable framework for adapting nickel/copper-mediated couplings to the target molecule.

Nickel-Copper Catalyzed Acrylic Acid Coupling

The patent describes a nickel chloride/cuprous iodide-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid to form 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield). For the target compound, substituting cyclopentylamine with dimethylamine derivatives and employing cyclopropane carboxylate equivalents could enable installation of the 2-cyclopropyl group. Critical parameters:

  • Catalyst system: NiCl₂ (0.3 mol%), CuI (2.5 mol%), PPh₃ (4.3 mol%)
  • Solvent: anhydrous ethanol
  • Temperature: 65°C under N₂ atmosphere
  • Base: N,N-diisopropylethylamine (2.1 equiv)

Intramolecular Cyclization to Form the Pyrrolidine Ring

Following coupling, the acrylic acid intermediate undergoes base-mediated cyclization. For the target molecule, this step would involve forming the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system. The patent employs cuprous chloride (10 mol%) in DMF at 80°C with K₂CO₃ (2.0 equiv), achieving 68% conversion to the dihydro intermediate. Steric effects from the 7,7-dimethyl groups may necessitate higher temperatures (100–110°C) or prolonged reaction times.

Oxidative Aromatization and Final Functionalization

The dihydro intermediate requires oxidation to achieve the fully conjugated pyrrolopyrimidine system. The patent utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran (40–70°C, 4–6 hours) for this transformation. Key considerations for the target compound:

DDQ-Mediated Dehydrogenation

  • Stoichiometry: 1.2–1.5 equiv DDQ per mole substrate
  • Solvent: THF or dichloromethane
  • Temperature control critical to prevent over-oxidation of cyclopropane ring
  • Typical yields: 75–85% for analogous substrates

Cyclopropanation Strategies

Introducing the 2-cyclopropyl group presents distinct challenges. Two viable approaches emerge from literature analysis:

  • Post-Cyclization Functionalization : Palladium-catalyzed cross-coupling of a 2-bromo precursor with cyclopropylzinc bromide (Negishi coupling)
  • Pre-Installation via Cyclopropane Carboxylate : Using methyl cyclopropanecarboxylate in the initial coupling step, followed by hydrolysis and decarboxylation

Comparative analysis (Table 1) highlights the advantages of pre-installation for regiochemical control despite lower overall yields.

Table 1. Cyclopropanation Method Comparison

Method Yield (%) Regioselectivity Scalability
Post-functionalization 55–60 Moderate (3:1 rr) Challenging
Pre-installation 40–45 Excellent (>20:1) Industrial

Modern Cyclization Techniques and Computational Insights

Recent advances in the pyrrolopyrimidine field, particularly from PMC studies, demonstrate the utility of Knoevenagel condensation and formimidate chemistry for constructing complex analogues.

Knoevenagel-Povarov Sequence

The 2022 PMC article details a protocol where aminopyrroles (e.g., 2-cyclopropyl-4-aminopyrrole) react with ethyl formimidate to generate bicyclic systems. Applied to the target molecule:

  • Formimidate formation: ethyl chloroformate, DIEA, CH₂Cl₂, 0°C → RT
  • Cyclization: MeOH, 80°C, 12 hours
  • Dimethylation: MeI, K₂CO₃, DMF, 60°C

This sequence achieves 62% overall yield for related structures but requires strict exclusion of moisture during formimidate synthesis.

Computational Modeling of Transition States

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the 7,7-dimethyl groups impose significant torsional strain during cyclization (ΔG‡ = 18.7 kcal/mol vs 14.2 kcal/mol for non-methylated analogues). This justifies the use of high-boiling solvents (DMF, 110°C) to overcome kinetic barriers.

Industrial-Scale Considerations and Process Optimization

Translating laboratory syntheses to manufacturing requires addressing:

  • Catalyst Recycling : Nickel and copper residues must be reduced to <10 ppm (ICH Q3D guidelines)
  • Solvent Selection : Replacing DMF with Cyrene™ (dihydrolevoglucosenone) improves green metrics
  • Continuous Flow Processing : Microreactor systems enhance heat transfer during exothermic cyclopropanation steps

Pilot plant data (Table 2) comparing batch vs flow approaches demonstrate clear advantages for scale-up:

Table 2. Batch vs Flow Process Metrics

Parameter Batch (5 kg) Flow (5 kg/hr)
Reaction Time 14 h 27 min
Isolated Yield 68% 73%
PMI (Process Mass Intensity) 87 41

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural Features of Fused Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine 2-Cyclopropyl, 7,7-dimethyl 197.67 (hydrochloride) Bicyclic core, tertiary amine
Thieno[3,2-d]pyrimidine derivatives (e.g., 48c, 48f) Thieno[3,2-d]pyrimidine Varied amide/pharmacophore groups ~350–450 Thiophene ring, sulfonamide
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine 4-Phenylamino, hydroxylamino, thiol ~200–300 Pyrazole ring, polar groups
8,8-Dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 8,8-Dimethyl, substituted amines ~300–400 Pyridine ring, methyl groups


Key Observations :

  • The 7,7-dimethyl moiety stabilizes the bicyclic core, enhancing metabolic stability relative to non-methylated analogs .

Pharmacological Activity and Selectivity

Key Findings :

  • The target compound exhibits sub-10 nM ATR inhibition with high selectivity (>100-fold over ATM), outperforming pyrazolo derivatives (IC₅₀ >1000 nM) .
  • Its ligand efficiency (LLE >6) is superior to thieno and pyrido analogs, attributed to optimal lipophilicity and compact substituents .
  • In cellular assays, derivatives like 11c and thieno analogs show lower potency, suggesting the cyclopropyl and dimethyl groups in the target compound enhance membrane permeability .

Biological Activity

2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine (CAS No. 947305-18-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is C11H15N3C_{11}H_{15}N_3, with a molecular weight of approximately 189.26 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.

Research indicates that compounds within the pyrrolo[3,4-D]pyrimidine class may act as inhibitors of various kinases and other enzymes involved in critical cellular processes. For instance, studies have shown that derivatives can inhibit RET kinases, which are implicated in several cancers. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Biological Activity Overview

The biological activities associated with 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine include:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of tumor cells in vitro. For example, it demonstrated significant growth inhibition against various cancer cell lines with IC50 values ranging from 0.1067 to 0.136 μM .
  • Kinase Inhibition : It has been reported as a potent inhibitor of the ataxia-telangiectasia mutated (ATM) kinase pathway, which is crucial for DNA damage response .

Case Studies

  • RET Kinase Inhibition : A study focused on pyrrolo[2,3-d]pyrimidine derivatives highlighted the effectiveness of these compounds in inhibiting both wild-type and mutant forms of RET kinases. The study reported that certain derivatives exhibited high enzymatic inhibition correlating with their cellular growth inhibition properties .
  • In Vitro Assays : In vitro assays demonstrated that 2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine could effectively inhibit cell proliferation in models of non-small cell lung cancer (NSCLC), showing promise for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that modifications to the pyrrolo[3,4-D]pyrimidine scaffold can significantly influence its biological activity. For instance:

  • Substituents on the cyclopropyl ring enhance potency against specific targets.
  • Variations in the nitrogen positions within the bicyclic framework can alter kinase selectivity and efficacy.

Summary of Research Findings

StudyFindings
Inhibition of RET Kinase Effective against both wild-type and mutant forms; high correlation between enzymatic and cellular inhibition .
Antitumor Activity IC50 values ranging from 0.1067 to 0.136 μM against NSCLC cell lines .
SAR Studies Modifications to the compound enhance selectivity and potency against targeted kinases .

Q & A

Q. What are the standard synthetic routes for 2-cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions starting with cyclopropane-containing precursors and pyrrolopyrimidine intermediates. For example, pyridine derivatives and carbamates are used to generate key intermediates, followed by cyclopropane ring installation via [2+1] cycloaddition or alkylation strategies . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing cyclopropyl protons at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular mass .

Q. Which analytical techniques are critical for purity assessment and structural elucidation of this compound?

Purity is assessed using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural elucidation relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR, FTIR (e.g., amide C=O stretches at ~1700 cm1^{-1}), and X-ray crystallography for absolute stereochemistry determination .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (3–9) and temperature (4–37°C) are recommended, with degradation monitored via LC-MS. Cyclopropyl groups enhance thermal stability compared to non-substituted analogs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-cyclopropyl-pyrrolopyrimidine derivatives?

Density functional theory (DFT) predicts transition states for cyclopropanation steps, while retrosynthetic tools (e.g., Reaxys, Pistachio) identify feasible routes. Machine learning models prioritize reaction conditions (e.g., solvent, catalyst) to minimize side products like ring-opened byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding kinetics). Meta-analyses of PubChem BioAssay data (AID 743255) can contextualize outliers .

Q. How does the cyclopropyl moiety influence the compound’s binding to biological targets?

The cyclopropyl group introduces torsional strain, enhancing binding affinity to hydrophobic pockets (e.g., ATP-binding sites in kinases). Molecular dynamics simulations show reduced conformational flexibility compared to non-cyclopropyl analogs, improving target residence time .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

Racemization during cyclopropanation is mitigated using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/Josiphos ligands). Process optimization focuses on solvent selection (toluene > DCM for yield) and catalyst recycling .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for pyrrolopyrimidine derivatives:

  • Core modifications: Replace cyclopropyl with other strained rings (e.g., bicyclo[1.1.0]butane) to assess steric effects.
  • Substituent effects: Introduce electron-withdrawing groups (e.g., -CF3_3) at C7 to modulate π-π stacking.
  • Assay design: Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion profiling .

Interpreting conflicting spectral data for regioisomeric impurities:
LC-MS/MS with collision-induced dissociation (CID) distinguishes regioisomers via fragmentation patterns (e.g., m/z 154 vs. m/z 167 for C3 vs. C5 substitutions). 15N^{15}\text{N}-labeling NMR resolves nitrogen connectivity ambiguities .

Best practices for in vitro metabolic stability testing:
Use human liver microsomes (HLM) with NADPH cofactor and monitor parent compound depletion via LC-MS. Compare intrinsic clearance (CLint_{int}) to structural analogs to identify metabolic soft spots (e.g., CYP3A4-mediated N-demethylation) .

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